5-Fluoro-3-(piperazin-1-yl)-1H-indazole
Description
5-Fluoro-3-(piperazin-1-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a fluorine atom at position 5 and a piperazine ring directly attached at position 3. Indazoles are nitrogen-containing bicyclic structures known for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibiting activities . The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the piperazine moiety contributes to solubility and receptor-binding interactions.
Properties
CAS No. |
921224-96-6 |
|---|---|
Molecular Formula |
C11H13FN4 |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-fluoro-3-piperazin-1-yl-1H-indazole |
InChI |
InChI=1S/C11H13FN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15) |
InChI Key |
HQFMSMNZKRJZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
- 5-Fluoroindazole : This serves as the primary substrate.
- Piperazine : A common amine used for substitution.
Reaction Conditions:
The synthesis typically requires specific conditions to facilitate the reaction, including:
- Base : Potassium carbonate is commonly used.
- Solvent : Dimethylformamide (DMF) is favored for its polarity and ability to dissolve reactants.
- Temperature : The reaction is usually conducted under controlled heating to promote product formation.
- Mix 5-fluoroindazole with piperazine in the presence of potassium carbonate and DMF.
- Heat the reaction mixture to encourage nucleophilic substitution.
- After completion, the crude product undergoes purification through recrystallization or column chromatography.
Detailed Analysis of Reaction Mechanisms
The fluorine atom at C-5 of 5-fluoroindazole plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions. The following reactions can be performed:
Nucleophilic Substitution Reactions
These reactions leverage the reactivity of the fluorine atom:
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 5-Fluoroindazole | Piperazine, K₂CO₃, DMF, Heat | This compound | High |
| 5-Fluoro-3-iodoindazole | Piperidine, K₂CO₃, DMF, 100°C | 5-Piperidino-3-iodoindazole | 87% |
| 5-Fluoroindazole | NH₃ (gas), CuI, 120°C | 5-Aminoindazole | 62% |
Mannich Reaction
Another effective method for synthesizing this compound involves the Mannich reaction:
- Reactants : Combine formaldehyde, piperazine, and 5-fluoroindazole in an ethanol-water solvent system.
- Key Steps :
- Monitor the reaction using thin-layer chromatography (TLC).
- Purify the product through recrystallization from isopropanol-petroleum ether.
Purification Techniques
Purification is critical to obtaining high-quality products. Common methods include:
Recrystallization
Utilizes solvents like isopropanol or petroleum ether to improve crystallinity.
Column Chromatography
Employs silica gel with various eluent systems (e.g., cyclohexane:ethyl acetate) to separate desired compounds from impurities.
Structural Characterization
After synthesis, structural characterization is performed using various analytical techniques:
Spectroscopic Methods
- Infrared Spectroscopy (IR) : Identifies functional groups by analyzing characteristic absorption peaks.
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure through chemical shifts and integration patterns.
Elemental Analysis
Ensures that the elemental composition aligns with theoretical values within acceptable limits.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at C-5 participates in nucleophilic aromatic substitution (SNAr) under basic conditions. This reactivity is leveraged to introduce diverse substituents:
-
Amination : Reaction with primary or secondary amines (e.g., piperidine derivatives) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) yields 5-aminoindazole analogs .
-
Hydrolysis : Treatment with aqueous NaOH or KOH generates hydroxylated derivatives, though this pathway is less common due to competing side reactions .
Table 1: Representative SNAr Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 5-Fluoro-3-iodoindazole | Piperidine, K₂CO₃, DMF, 100°C | 5-Piperidino-3-iodoindazole | 87% | |
| 5-Fluoroindazole | NH₃ (gas), CuI, 120°C | 5-Aminoindazole | 62% |
Suzuki-Miyaura Cross-Coupling
The indazole core undergoes palladium-catalyzed coupling with boronic acids or esters. Key applications include:
-
C-3 Functionalization : Using 3-iodo or 3-bromo intermediates, Suzuki reactions introduce aryl, heteroaryl, or vinyl groups. For example, coupling with pinacol vinyl boronate under microwave irradiation (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C) achieves C-3 vinylation .
-
Challenges : Steric hindrance from the piperazine group reduces yields at C-3, necessitating optimized catalyst systems (e.g., PdCl₂(dppf)₂) .
Table 2: Suzuki Coupling Examples
Piperazine Ring Modifications
The piperazine moiety undergoes characteristic amine reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases (NaH, DIPEA) to form N-alkylated derivatives. Steric effects favor monoalkylation .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane yields amides. For example, acetylation with chloroacetic anhydride under alkaline conditions (K₂CO₃, THF) produces acetylated piperazines .
Table 3: Piperazine Functionalization
Catalytic Hydrogenation
The indazole ring is resistant to hydrogenation, but the piperazine group can be selectively reduced:
-
Piperazine Saturation : Using H₂ (1–3 atm) and palladium on carbon (Pd/C) in ethanol, the piperazine ring undergoes partial saturation to form piperidine derivatives .
Biological Activity and Reaction Design
Modifications at C-5 (fluorine) and C-3 (piperazine) significantly impact kinase inhibition:
-
FGFR1 Inhibition : The fluorine atom enhances binding to Glu562 via hydrogen bonding, while the piperazine group interacts with hydrophobic pockets .
-
Structure-Activity Relationship (SAR) : Alkylation of piperazine improves metabolic stability but may reduce solubility .
Challenges and Optimization
Scientific Research Applications
Anticancer Properties
5-Fluoro-3-(piperazin-1-yl)-1H-indazole exhibits significant anticancer activity, making it a subject of interest in oncology research. Studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells.
Structure-Activity Relationship
Research has demonstrated that structural modifications at the C-3 and C-5 positions of the indazole framework can enhance biological activity. For instance, introducing piperazine moieties has been shown to improve solubility and bioavailability, which are essential for effective drug formulation .
Inhibitory Activity Against Kinases
Recent studies highlight the compound's role as a potent inhibitor of various kinases involved in cancer progression. Specifically, it has been identified as an effective inhibitor of BCR-ABL kinases, including imatinib-resistant mutants like T315I. The compound displayed IC50 values less than 0.5 nM against BCR-ABL WT and T315I mutants, indicating its potential as a targeted therapy for resistant leukemia cases .
Indazole Derivatives in Clinical Trials
The indazole scaffold has been utilized in numerous clinical trials, with at least 43 indazole-based therapeutics currently in use or under investigation for their anticancer properties. This includes drugs that target various pathways involved in tumor growth and metastasis .
Comparative Efficacy Analysis
In comparative studies against standard treatments like 5-Fluorouracil, this compound showed superior efficacy in inhibiting cancer cell growth across multiple lines. For example, it demonstrated an IC50 value of 5.15 µM against K562 cells, significantly lower than many existing therapies .
Summary of Findings
The following table summarizes key findings regarding the anticancer activity of this compound:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Linkers or Cores
3-((Piperazin-1-yl)methyl)-1H-indazole Derivatives
- Structure : These compounds feature a methylene (-CH2-) linker between the indazole and piperazine groups, unlike the direct N-substitution in the target compound.
- Synthesis : Synthesized via Mannich base reactions involving indazole, formaldehyde, and piperazine, followed by further functionalization with oxadiazole rings .
- Activity : Demonstrated antimicrobial and nematicidal activity, with MIC values ranging from 25–100 µg/mL against bacterial and fungal strains .
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic Acid Methyl Ester
- Structure: Indole core (vs. indazole) with a thiazolidinone substituent at position 3 and fluorine at position 5.
- Activity : Exhibited potent cytotoxicity against >50% of NCI cancer cell lines at submicromolar concentrations, highlighting the role of fluorine and heterocyclic substituents in anticancer activity .
- Key Difference: The indole core and thiazolidinone group confer distinct electronic properties compared to the indazole-piperazine combination.
5-Fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles
- Structure : Benzoxazole core with fluorine at position 5 and aryl-piperazine substituents at position 6.
- Synthesis : Prepared via nitration, nucleophilic substitution with piperazine, and cyclization .
- Activity : Cytotoxicity against cancer cell lines (IC50: 1–10 µM), emphasizing the pharmacophore role of fluorine and piperazine in diverse scaffolds .
Antimicrobial vs. Anticancer Focus
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : Enhances metabolic stability and electron-withdrawing effects, critical for both antimicrobial and anticancer activities .
- Piperazine Positioning : Direct N-substitution at indazole position 3 (target compound) may improve target affinity compared to methyl-linked or indole-based analogues .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
Biological Activity
5-Fluoro-3-(piperazin-1-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, along with relevant research findings and case studies.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study evaluated various indazole derivatives, including this compound, for their antiproliferative activity against several human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma) cells. The results demonstrated significant inhibitory effects, with IC50 values indicating effective concentrations that halt cell growth. For instance, the compound showed an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Various derivatives of indazole have shown activity against a range of pathogens, including bacteria and fungi. The presence of fluorine in the structure is believed to enhance the compound's ability to inhibit microbial growth by affecting membrane permeability and enzyme activity .
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. This compound may modulate key biochemical pathways that influence cell proliferation and survival, particularly in cancer cells .
Case Studies
- Anticancer Efficacy : A study highlighted the effectiveness of this compound against HepG2 cells, where it exhibited an IC50 value significantly lower than many conventional treatments. This suggests a strong potential for further development as an anticancer agent .
- Microbial Inhibition : In tests against various bacterial strains, derivatives of this compound demonstrated MIC values indicating potent antibacterial activity. The fluorinated derivatives showed enhanced efficacy compared to their non-fluorinated counterparts, reinforcing the role of fluorine in improving biological activity .
Data Tables
Q & A
Q. What synthetic methodologies are optimal for preparing 5-Fluoro-3-(piperazin-1-yl)-1H-indazole?
The compound is typically synthesized via a Mannich reaction , where 5-fluoro-1H-indazole reacts with formaldehyde and piperazine in an ethanol-water solvent system. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with solvent systems like benzene:methanol (9:1) or toluene:ethyl acetate:diethylamine (75:25:1) .
- Purification : Recrystallization from isopropanol-petroleum ether yields crystalline solids (45–75% yields) .
- Critical Parameters : Stoichiometric ratios of formaldehyde (1.5 eq) and piperazine (1 eq) are crucial to minimize byproducts like over-alkylated derivatives .
Q. How can structural characterization of this compound be validated?
A combination of spectroscopic and analytical methods is required:
- IR Spectroscopy : Peaks at 3130 cm⁻¹ (N-H stretch) and 2756–3095 cm⁻¹ (C-H stretches) confirm the piperazine and indazole moieties .
- NMR Analysis :
- Elemental Analysis : C, H, N content must align with theoretical values within ±0.4% .
Q. What solvent systems are effective for purification?
- Recrystallization : Isopropanol-petroleum ether (80:20) improves crystallinity .
- Column Chromatography : Use silica gel with eluents like cyclohexane:ethyl acetate (7:3) for intermediates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies focus on modifying the piperazine or indazole substituents:
- Piperazine Modifications : Introduce alkyl or aryl groups (e.g., 4-methylpiperazine) to enhance lipophilicity and target affinity .
- Fluorine Substitution : The 5-fluoro group enhances metabolic stability and binding to hydrophobic pockets in enzymes like ERK1/2 (IC₅₀ = 1–4 nM) .
- Biological Assays : Evaluate kinase inhibition (e.g., ERK1/2) using ATP-binding assays or cell-based apoptosis models .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay artifacts .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Crystallography : X-ray structures of ligand-protein complexes (e.g., with ERK2) clarify binding modes and explain potency variations .
Q. How is molecular geometry determined for coordination complexes involving this compound?
- X-Ray Crystallography : Resolve octahedral geometries in osmium(IV) complexes, where indazole ligands occupy axial/equatorial positions. Key bond lengths (Os–N ≈ 2.05 Å) and angles (N–Os–Cl ≈ 85–95°) confirm ligand orientation .
- DFT Calculations : Compare experimental data with optimized geometries (e.g., B3LYP/6-31G* level) to validate electronic effects .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct Formation : Over-alkylation during Mannich reactions requires strict temperature control (RT vs. 35°C) .
- Yield Optimization : Replace ethanol-water with DMF for higher solubility of intermediates (yields increase from 45% to 75%) .
- Stability Testing : Monitor degradation under physiological conditions (PBS, pH 7.4, 37°C) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
